Cas no 89043-32-3 (1-Bromo-4-(t-butyldimethylsilyloxy)butane)

1-Bromo-4-(t-butyldimethylsilyloxy)butane structure
89043-32-3 structure
Product Name:1-Bromo-4-(t-butyldimethylsilyloxy)butane
CAS-Nr.:89043-32-3
MF:C10H23BrOSi
MW:267.28
MDL:MFCD20259686
CID:614711
PubChem ID:582370
Update Time:2024-10-26

1-Bromo-4-(t-butyldimethylsilyloxy)butane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Silane, (4-bromobutoxy)(1,1-dimethylethyl)dimethyl-
    • (4-bromobutoxy)(tert-butyl)dimethylsilane
    • 1-Bromo-4-(t-butyldimethylsilyloxy)butane
    • 4-bromobutoxy-tert-butyl-dimethylsilane
    • 1-bromo-4-(tert-butyldimethylsiloxy)butane
    • 4-bromo-1-(tert-butyldimethylsiloxy)butane
    • 4-bromo-1-(tert-butyldimethylsilyloxy)butane
    • 4-tert-butyldimethylsilyloxy-1-bromobutane
    • Silane,(4-bromobutoxy)(1,1-dimethylethyl)dimethyl
    • 1-Bromo-4-[(tert-butyldimethylsilanyl)oxy]butane
    • (4-Bromobutoxy)(1,1-dimethylethyl)dimethylsilane (ACI)
    • (4-Bromobutoxy)-tert-butyldimethylsilane
    • 4-Bromo-1-(dimethyl-tert-butylsilyloxy)butane
    • 4-Bromo-1-(tert-butyldimethylsilyloxy]butane
    • SY226928
    • SCHEMBL382616
    • AB87750
    • H10601
    • 4-bromobutoxydimethyl-t-butylsilane
    • 1-bromo-4-(tert-butyldimethylsilanyloxy)butane
    • DA-01461
    • GS-5512
    • C10H23BrOSi
    • 4-Bromo-1-butanol, TBDMS derivative
    • 1-Bromo-4-(tert-butyldimethylsilyloxy)butane
    • AKOS025295890
    • 89043-32-3
    • MFCD20259686
    • 4-Bromobutoxy(tert-butyl)dimethylsilane
    • CS-0139732
    • DTXSID40342491
    • MDL: MFCD20259686
    • Inchi: 1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3/q+1
    • InChI-Schlüssel: KCTFPQMORSGWEJ-UHFFFAOYSA-N
    • Lächelt: CC(C)(C)[Si+](C)(OCCCCBr)C

Berechnete Eigenschaften

  • Genaue Masse: 266.07000
  • Monoisotopenmasse: 266.07015g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 140
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 9.2Ų

Experimentelle Eigenschaften

  • Dichte: 1.073±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 250.4±13.0 ºC (760 Torr),
  • Flammpunkt: 105.2±19.8 ºC,
  • Löslichkeit: Fast unlöslich (0,067 g/l) (25°C),
  • PSA: 9.23000
  • LogP: 4.18330

1-Bromo-4-(t-butyldimethylsilyloxy)butane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A628803-250mg
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
250mg
$12.0 2025-04-15
Ambeed
A628803-1g
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
1g
$22.0 2025-04-15
Ambeed
A628803-5g
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
5g
$49.0 2025-04-15
Ambeed
A628803-25g
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
25g
$173.0 2025-04-15
Ambeed
A628803-100g
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
100g
$685.0 2025-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QK579-20g
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
20g
2807.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QK579-200mg
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
200mg
78.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QK579-5g
1-Bromo-4-(t-butyldimethylsilyloxy)butane
89043-32-3 97%
5g
850.0CNY 2021-08-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY226928-5g
(4-Bromobutoxy)(tert-butyl)dimethylsilane
89043-32-3 ≥95%
5g
¥314.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY226928-1g
(4-Bromobutoxy)(tert-butyl)dimethylsilane
89043-32-3 ≥95%
1g
¥79.00 2025-04-12

1-Bromo-4-(t-butyldimethylsilyloxy)butane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 h, rt
Referenz
2-Hexadecynoic acid inhibits plasmodial FAS-II enzymes and arrests erythrocytic and liver stage Plasmodium infections
Tasdemir, Deniz; Sanabria, David; Lauinger, Ina L.; Tarun, Alice; Herman, Rob; et al, Bioorganic & Medicinal Chemistry, 2010, 18(21), 7475-7485

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referenz
Racemic total synthesis of dactyloidin and demethyldactyloidin through the DL-proline-catalyzed Knoevenagel condensation/[4 + 2] cycloaddition cascade
Tan, Haibo; Liu, Hongxin; Chen, Xinzheng; Chen, Huiyu; Qiu, Shengxiang, Organic & Biomolecular Chemistry, 2015, 13(39), 9977-9983

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane
Referenz
Nitric oxide-responsive vesicles as a drug delivery system
Li, Zhi-Heng; Tan, Zheng-Li; Ding, Ai-Xiang; Gong, Bing; Lu, Zhong-Lin; et al, Chemical Communications (Cambridge, 2017, 53(25), 3535-3538

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  10 min, rt
1.2 rt; 2 h, rt
Referenz
Total Synthesis of Emmyguyacins A and B, Potential Fusion Inhibitors of Influenza Virus
Jana, Santanu ; Sarpe, Vikram A.; Kulkarni, Suvarn S., Organic Letters, 2018, 20(21), 6938-6942

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide ,  Methanaminium, chlorodimethyl(phenylthio)-, chloride (1:1) Solvents: Dichloromethane
Referenz
[Chloro(phenylthio)methylene]dimethylammonium chloride (CPMA), an efficient reagent for selective chlorination and bromination of primary alcohols
Gomez, L.; Gellibert, F.; Wagner, A.; Mioskowski, C., Tetrahedron Letters, 2000, 41(32), 6049-6052

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
Referenz
Mass Spectrometric Characterization of Protein Modification by the Products of Nonenzymatic Oxidation of Linoleic Acid
Zhu, Xiaochun; Tang, Xiaoxi a; Anderson, Vernon E.; Sayre, Lawrence M., Chemical Research in Toxicology, 2009, 22(8), 1386-1397

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
Referenz
Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)-O bond formation
Kim, Yechan; Kim, Seoung-Tae; Kang, Dahye; Sohn, Te-ik; Jang, Eunyoung; et al, Chemical Science, 2018, 9(6), 1473-1480

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide
Referenz
Synthetic studies towards clerodane diterpenes
Whittle, Alan John, 1981, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, 0 °C; 0 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referenz
Synthesis of 2-Azabicyclo[m.n.0]-Alkanes and Their Application towards the Synthesis of Strychnos and Stemona Classes of Alkaloids
Majumder, Binoy; Pandey, Ganesh, European Journal of Organic Chemistry, 2020, 2020(25), 3883-3888

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
Referenz
Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1
Fuerstner, Alois; Albert, Martin; Mlynarski, Jacek; Matheu, Maribel; DeClercq, Erik, Journal of the American Chemical Society, 2003, 125(43), 13132-13142

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referenz
Total Synthesis of the Antiviral Glycolipid Cycloviracin B1
Fuerstner, Alois; Mlynarski, Jacek; Albert, Martin, Journal of the American Chemical Society, 2002, 124(35), 10274-10275

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane
Referenz
Free radical cyclizations onto -C=N-R acceptors: kinetics and synthetic applications and synthesis of taxoid mimics
Tauh, Poonam, 2000, , 62(2),

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → 21 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  21 °C
Referenz
Rate Constants for 5-Exo Secondary Alkyl Radical Cyclizations onto Hydrazones and Oxime Ethers via Intramolecular Competition Experiments
Tauh, Poonam; Fallis, Alex G., Journal of Organic Chemistry, 1999, 64(19), 6960-6968

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diisopropylethylamine Solvents: Chloroform ;  10 h, rt
Referenz
Design, Synthesis and Evaluation of Fe-S Targeted Adenosine 5'-Phosphosulfate Reductase Inhibitors
Paritala, Hanumantharao; Suzuki, Yuta; Carroll, Kate S., Nucleosides, 2015, 34(3), 199-220

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  72 h, rt
Referenz
Steroids modified at C15. Synthesis and spectra-structure correlations
Baranovskii, A. V.; Khripach, V. A., Russian Journal of General Chemistry, 2011, 81(10), 2142-2150

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  overnight, reflux
Referenz
Isomerization reactions of allylic alcohols to ketones with the Grubbs reagent
Nakashima, Katsuyuki; Okamoto, Sanae; Sono, Masakazu; Tori, Motoo, Molecules, 2004, 9(7), 541-549

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 23 °C
Referenz
Cyclopropenium-Activated Cyclodehydration of Diols
Kelly, Brendan D.; Lambert, Tristan H., Organic Letters, 2011, 13(4), 740-743

1-Bromo-4-(t-butyldimethylsilyloxy)butane Raw materials

1-Bromo-4-(t-butyldimethylsilyloxy)butane Preparation Products

1-Bromo-4-(t-butyldimethylsilyloxy)butane Lieferanten

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